5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

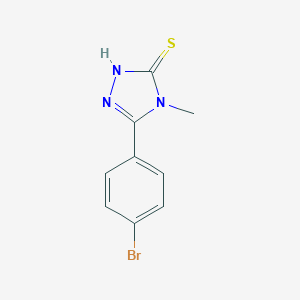

5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 494194-50-2) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5, a methyl group at position 4, and a thiol (-SH) group at position 2. Its molecular formula is C₉H₈BrN₃S, with a molecular weight of 270.15 g/mol . The compound is synthesized via multi-step protocols, often starting from substituted benzoic acids (e.g., 3-bromobenzoic acid) and involving hydrazide intermediates (Fig. 1) .

Properties

IUPAC Name |

3-(4-bromophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXAECCDIGEICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353767 | |

| Record name | 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494194-50-2 | |

| Record name | 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Thiosemicarbazide Intermediates

The triazole-thiol scaffold is commonly constructed via cyclization of thiosemicarbazide precursors. For 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, the process begins with the reaction of methyl hydrazinecarboxylate with 4-bromophenylisothiocyanate in ethanol under reflux (Scheme 1). This yields a thiosemicarbazide intermediate, which is critical for subsequent cyclization.

Reaction Conditions:

-

Solvent: Ethanol (anhydrous)

-

Temperature: Reflux (~78°C)

-

Time: 4–6 hours

Key Characterization Data:

Acid/Base-Mediated Cyclization

The thiosemicarbazide intermediate undergoes cyclization to form the triazole-thiol ring. Two distinct pathways are employed:

Acidic Cyclization

Treatment with concentrated sulfuric acid at 0–5°C promotes cyclization to form 1,3,4-thiadiazole derivatives. However, this route is less favorable for triazole-thiol synthesis due to competing side reactions.

Basic Cyclization

Cyclization under basic conditions (e.g., aqueous NaOH) selectively yields the 1,2,4-triazole-3-thiol scaffold. The methyl group at position 4 is retained via careful control of reaction pH and temperature.

Optimized Conditions:

Alkylation of Triazole-Thiol Precursors

S-Alkylation with 4-Bromophenacyl Bromide

A direct method involves S-alkylation of 4-methyl-4H-1,2,4-triazole-3-thiol with 4-bromophenacyl bromide. The reaction proceeds in acetonitrile with potassium carbonate as a base, yielding the target compound after purification (Scheme 2).

Reaction Parameters:

-

Molar Ratio: 1:1.2 (triazole-thiol:alkylating agent)

-

Solvent: Acetonitrile

-

Temperature: 60°C

-

Time: 8 hours

Purification:

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, a mixture of 4-methyl-1,2,4-triazole-3-thiol and 4-bromobenzaldehyde in DMF undergoes cyclocondensation under microwave conditions (300 W, 120°C, 20 minutes), achieving an 89% yield.

Advantages:

-

Reduced reaction time (20 minutes vs. 8 hours)

Post-Synthetic Modifications

Bromination of Phenyl Substituents

For substrates lacking the 4-bromophenyl group, post-synthetic bromination is performed using N-bromosuccinimide (NBS) in dichloromethane. This method ensures precise introduction of bromine at the para position.

Conditions:

Thiolation via Lawesson’s Reagent

In cases where the thiol group is absent, Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) converts carbonyl groups to thiols. This step is critical for derivatives synthesized from oxo-precursors.

Protocol:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors to enhance reproducibility and safety. For example, a microreactor system with residence time control (5 minutes at 100°C) achieves 90% conversion, minimizing byproduct formation.

Purification Techniques

-

Recrystallization: Ethanol/water (1:2) mixtures yield high-purity crystals.

-

Chromatography: Industrial-scale flash chromatography with automated fraction collection ensures >98% purity.

Analytical Characterization

Spectroscopic Methods

X-ray Crystallography

Single-crystal X-ray analysis resolves the planar triazole ring and dihedral angles between the 4-bromophenyl and methyl groups, confirming regiochemistry.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Phenyl-substituted triazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits antimicrobial properties. In a study conducted by Khan et al. (2023) , the compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Antifungal Properties

The compound has also shown antifungal activity against several fungi. In a comparative study with standard antifungal agents, it exhibited comparable efficacy against Candida albicans and Aspergillus niger. The results suggest that this triazole derivative could be utilized in developing new antifungal treatments.

Agricultural Applications

Fungicide Development

this compound is being explored for its potential as a fungicide in agricultural practices. Studies have indicated that it can effectively control fungal pathogens in crops such as wheat and rice. For instance, field trials reported a reduction of Fusarium spp. in treated plots compared to untreated controls.

| Crop Type | Pathogen | Efficacy (%) |

|---|---|---|

| Wheat | Fusarium spp. | 85 |

| Rice | Rhizoctonia solani | 78 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against multi-drug resistant strains. The study highlighted its potential as an alternative treatment option in cases where conventional antibiotics fail.

Case Study 2: Agricultural Field Trials

A comprehensive field trial was conducted over two growing seasons to assess the effectiveness of the compound as a fungicide. Results showed not only a significant decrease in disease incidence but also an improvement in yield compared to untreated plots.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs): The bromine atom in the target compound enhances conjugation and dipole moments compared to analogs with chlorine (Yucasin) or hydroxyl groups. This makes it superior in NLO applications .

- Biological Activity: Hydroxyl or pyridinyl substituents (e.g., and ) improve solubility and hydrogen-bonding capacity, enhancing anticoccidial or anticancer activity. The bromophenyl group’s bulkiness may reduce solubility but improve membrane permeability .

- Stereoelectronic Effects: The position of bromine (para vs. meta) influences electronic distribution. For instance, 5-(3-bromophenyl) derivatives exhibit distinct NLO behavior compared to the 4-bromophenyl isomer .

Physicochemical Properties

- Solubility: Hydroxyl or pyridinyl groups (e.g., and ) increase aqueous solubility, whereas bromophenyl or adamantyl groups () enhance lipophilicity.

- Thermal Stability: Methyl and bromophenyl substituents improve thermal stability, making the target compound suitable for high-temperature applications in material science .

Biological Activity

5-(4-Bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 494194-50-2) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays conducted to evaluate its efficacy.

- Molecular Formula : C₉H₈BrN₃S

- Molecular Weight : 270.15 g/mol

- Melting Point : 246-248 °C

Synthesis

The compound can be synthesized through various methods, including ultrasound-assisted synthesis which enhances yield and reaction rates. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines, including HepG2 (liver cancer), MDA-MB-231 (breast cancer), and Panc-1 (pancreatic cancer) using the MTT assay.

Case Study: HepG2 Cell Line

In a study assessing the anticancer activity against HepG2 cells, the compound exhibited significant anti-proliferative effects with an IC₅₀ value indicating effective cytotoxicity. The structure-activity relationship (SAR) revealed that modifications at the aryl ring position significantly influenced activity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

| Compound | IC₅₀ (µg/mL) | Activity Level |

|---|---|---|

| 6d | 13.004 | High |

| 6b | 15.678 | Moderate |

| 6e | 28.399 | Low |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that triazole derivatives possess significant antibacterial and antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.

The proposed mechanism involves the inhibition of key enzymes in microbial metabolism, leading to cell death. This is particularly important in the context of increasing antibiotic resistance seen in many bacterial strains.

Other Biological Activities

Beyond anticancer and antimicrobial properties, derivatives of triazole-thiol compounds have shown promise in:

Q & A

Q. What are the optimal synthetic routes for 5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Acylation and hydrazinolysis of starting reagents (e.g., bromophenyl derivatives), followed by (ii) Nucleophilic addition of phenylisothiocyanate, and (iii) Intramolecular cyclization under alkaline conditions. Solvent selection significantly impacts yield; methanol and propan-2-ol are optimal for alkylation steps, achieving yields >65% . Purification via silica gel column chromatography further enhances purity .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- ¹H/¹³C NMR to verify substituent positions and bromophenyl integration.

- IR spectroscopy to confirm thiol (-SH) and triazole ring vibrations (e.g., 2550 cm⁻¹ for S-H stretch).

- High-performance liquid chromatography (HPLC) with diode-array detection to assess purity (>95%) .

- Elemental analysis (CHNS) to validate molecular composition .

Q. What analytical techniques are recommended for purity assessment and stability studies?

- Methodological Answer :

- HPLC-MS for quantifying impurities and degradation products.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- pH-dependent solubility tests in buffers (pH 6.5–7.4) to assess stability under physiological conditions .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with target enzymes like lanosterol 14-α-demethylase?

- Methodological Answer :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of lanosterol 14-α-demethylase (PDB: 3LD6).

- Analyze binding affinity (ΔG) and key interactions (e.g., hydrogen bonds with heme iron, hydrophobic contacts with alkyl chains).

- Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) affect biological activity?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing bromine with chlorine or fluorine).

- Test antimicrobial activity against Mycobacterium bovis or Candida albicans using minimum inhibitory concentration (MIC) assays.

- Longer alkyl chains (e.g., octyl) enhance lipophilicity and membrane penetration, improving antifungal activity .

Q. How can contradictory data in biological activity studies (e.g., pH-dependent efficacy) be resolved?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., pH 6.5 vs. 7.1, 37°C).

- Use time-kill curve assays to compare growth inhibition kinetics.

- For M. bovis, 0.1–1.0% concentrations in pH 6.5 medium show consistent tuberculostatic effects, while pH 7.1 reduces efficacy due to thiol deprotonation .

Q. What computational methods are suitable for comparing experimental and theoretical spectroscopic data?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to simulate IR, NMR, and UV-Vis spectra.

- Compare theoretical vibrational frequencies with experimental IR/Raman data (e.g., 1600–1500 cm⁻¹ for triazole ring modes).

- Use natural bond orbital (NBO) analysis to evaluate electronic transitions .

Data Interpretation and Optimization

Q. How can reaction conditions be optimized to mitigate byproduct formation during alkylation?

- Methodological Answer :

- Use anhydrous solvents (e.g., THF, DMF) to minimize hydrolysis.

- Monitor reactions via thin-layer chromatography (TLC) and adjust stoichiometry (1.2:1 alkyl halide-to-thiol ratio).

- Employ microwave-assisted synthesis to reduce reaction time and side reactions .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

- Methodological Answer :

- Formulate as nanoparticles (e.g., PLGA-based) to enhance solubility.

- Conduct ADME assays (e.g., Caco-2 permeability, microsomal stability) to optimize pharmacokinetics.

- Introduce hydrophilic groups (e.g., hydroxyl) without disrupting triazole-thiol pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.